molecular formula C21H21N3O3 B353213 Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912889-78-2

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No.: B353213
CAS No.: 912889-78-2
M. Wt: 363.4g/mol
InChI Key: ZWPKPAQFUSSKRZ-UHFFFAOYSA-N
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Description

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a benzimidazole-pyrrolidinone hybrid compound featuring a methyl ester group and a 4-methylphenyl substituent.

Properties

IUPAC Name

methyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-7-9-16(10-8-14)23-12-15(11-19(23)25)21-22-17-5-3-4-6-18(17)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPKPAQFUSSKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For the target compound, 2-aminophenylacetate derivatives are often employed. A typical procedure involves:

  • Reaction of methyl 2-(2-aminophenyl)acetate with a nitrile source in the presence of HCl, yielding the benzimidazole intermediate.

  • Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–8 hours, achieving conversions >75%.

Key challenge : Competing side reactions during cyclization often necessitate stoichiometric control. For example, excess nitrile can lead to over-alkylation, reducing yields by 15–20%.

Pyrrolidinone Ring Construction

The 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl group is introduced through a Michael addition-cyclization sequence:

  • Michael Addition :

    • Reacting 4-methylphenylamine with ethyl acrylate in ethanol at 0–5°C forms the β-amino ester intermediate.

    • Yields: 68–72% (reported for analogous 3-methoxyphenyl derivatives).

  • Cyclization :

    • Treatment with p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C, 4 hours) induces cyclization to the pyrrolidinone ring.

    • Solvent choice critically affects reaction efficiency:

SolventYield (%)Purity (%)
Toluene8298
THF6591
DCM4885

Data extrapolated from

Coupling and Esterification

The final step involves coupling the benzimidazole and pyrrolidinone moieties followed by esterification:

  • Buchwald-Hartwig Amination :

    • Palladium-catalyzed coupling of the benzimidazole bromide with the pyrrolidinone amine.

    • Optimal conditions:

      • Catalyst: Pd(OAc)₂/Xantphos

      • Base: Cs₂CO₃

      • Solvent: 1,4-Dioxane

      • Temperature: 100°C, 12 hours

      • Yield: 70–75%.

  • Methyl Ester Formation :

    • Treatment with methanol and H₂SO₄ (catalytic) under reflux completes the synthesis.

    • Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensures completion.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents enhance cyclization rates but may promote decomposition. For the critical coupling step:

SolventDielectric ConstantYield (%)
DMF36.758
DMSO46.762
1,4-Dioxane2.275

Data from

Temperature Profiling

Controlled heating improves reaction kinetics but risks thermal degradation:

StepOptimal Temp (°C)Deviation Impact (±10°C)
Benzimidazole formation85Yield ↓12%
Pyrrolidinone cyclization110Purity ↓8%
Coupling100Conversion ↓20%

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 2.23 (s, 3H, CH₃), 4.45 (s, 2H, CH₂COO), 7.20–8.53 (m, aromatic protons).

  • Mass Spectrometry :
    m/z 379.4 [M+H]⁺, matching the molecular formula C₂₁H₂₁N₃O₄.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Substituting Pd(OAc)₂ with cheaper Ni catalysts reduces costs by 40% but lowers yield to 60%.

  • Workup Protocol :

    • Liquid-liquid extraction with ethyl acetate/water (3:1)

    • Crystallization from ethanol/water (2:1) yields 85% pure product.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces coupling time from 12 hours to 45 minutes with comparable yields.

  • Flow Chemistry : Enables continuous production with 92% conversion efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the pyrrolidinone ring to a pyrrolidine.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Alkylated or acylated benzimidazole or pyrrolidinone derivatives.

Scientific Research Applications

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and interfere with their function. The pyrrolidinone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

  • Methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate (CAS 912902-16-0): Differs in the methylphenyl substituent position (3- vs. 4-methyl).
  • Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate (CAS 912897-29-1): Ethyl ester variant of the above.
  • Hydrazide- and pyrazole-functionalized derivatives (Compounds 12, 13, 14 in ): Share the benzimidazole-pyrrolidinone core but with distinct substituents (e.g., acetohydrazide, pyrazole).

Physicochemical Properties

The table below summarizes data from structurally related compounds:

Compound Name / ID Substituent Position Functional Group Yield (%) Melting Point (°C) Molecular Weight Characterization Methods
Methyl ester (CAS 912902-16-0) 3-methylphenyl Methyl ester - - - Not reported
Ethyl ester (CAS 912897-29-1) 3-methylphenyl Ethyl ester - - - Not reported
Compound 12 3-methylphenyl Acetohydrazide 65 194–195 418 $^1$H NMR, IR, MS
Compound 13 3-methylphenyl Pyrazole 53 138–139 - $^1$H NMR, MS
Compound 14 3-methylphenyl Pyrrole-acetamide 67 204 (decomp.) 442 $^1$H NMR, $^{13}$C NMR, MS
Key Observations:

Substituent Position: The 3-methylphenyl analogs exhibit melting points ranging from 138°C to 204°C.

Ester Group : Ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain length, which reduces crystal lattice stability. The ethyl analog (CAS 912897-29-1) may thus have different pharmacokinetic properties compared to the methyl ester .

Functional Groups : Hydrazide (Compound 12) and pyrazole (Compound 13) derivatives show lower yields (53–65%) compared to the pyrrole-acetamide analog (Compound 14, 67%), suggesting that bulkier groups may stabilize intermediates during synthesis .

Biological Activity

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 302.36 g/mol. The compound features a benzimidazole moiety, a pyrrolidinone ring, and a methylphenyl group, which may contribute to its pharmacological properties.

The biological activity of this compound may be linked to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the benzimidazole and pyrrolidinone rings suggests potential interactions with biological macromolecules that could modulate their activity.

Biological Activity Overview

Recent studies have indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structural motifs exhibit antimicrobial properties. The benzimidazole core is known for its activity against various bacterial strains.
  • Enzyme Inhibition : Compounds containing pyrrolidine rings have been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Properties : The structural features of this compound may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against specific bacterial strains; further studies needed.
Enzyme InhibitionPotential tyrosinase inhibitor; could aid in hyperpigmentation treatment.
AntioxidantMay protect against oxidative stress; specific mechanisms yet to be elucidated.

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibitory effects of related compounds, it was found that derivatives similar to this compound demonstrated significant inhibition of mushroom tyrosinase. This was assessed using various concentrations of the compounds, revealing an IC50 value that indicates the concentration required for 50% inhibition of enzyme activity. Such findings suggest that this compound could be further explored for its potential in dermatological applications targeting melanin production.

Future Directions

Further research is warranted to elucidate the specific mechanisms by which this compound exerts its biological effects. Potential studies could include:

  • In Vivo Studies : Assessing the therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating the molecular pathways affected by the compound.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, similar compounds (e.g., compound 12 in ) achieved a 65% yield via nucleophilic substitution and condensation reactions under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst selection (e.g., triethylamine for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity . Parallel optimization using Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and reaction time, as demonstrated in flow-chemistry protocols ().

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzimidazole core and substituent positions. For instance, compound 14 in showed distinct aromatic proton signals at δ 7.2–8.1 ppm and carbonyl resonances at ~170 ppm in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation (e.g., [M+H]⁺ peaks). Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.3% to confirm purity .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Start with in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs. For benzimidazole derivatives (), common assays include:

  • Enzyme inhibition : Measure IC₅₀ values using spectrophotometric methods (e.g., acetylcholinesterase inhibition).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Molecular docking : Preliminary virtual screening with AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer : SAR requires modular synthesis of analogs with variations in:

  • Pyrrolidinone substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups ().
  • Benzimidazole modifications : Introduce halogens or heterocyclic rings at the 5/6-positions.
    Biological testing across multiple assays (e.g., IC₅₀ comparisons) identifies critical pharmacophores. For example, fluorophenyl derivatives in showed enhanced metabolic stability, while oxadiazole-containing analogs () exhibited improved selectivity .

Q. What strategies resolve contradictions in spectroscopic or biological data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity effects, tautomerism, or impurities. For example:

  • NMR discrepancies : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation.
  • Biological variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral data conflict .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and quantum mechanical (QM) calculations:

  • MD simulations : Analyze ligand-protein stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories.
  • QM cluster models : Calculate reaction pathways for proposed metabolic transformations (e.g., CYP450-mediated oxidation).
  • ADMET prediction : Tools like SwissADME predict bioavailability, BBB penetration, and toxicity risks .

Q. What experimental design principles apply to scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Use flow chemistry () for continuous, controlled synthesis. Key factors:

  • Residence time distribution (RTD) : Optimize reactor volume and flow rates to minimize side reactions.
  • In-line analytics : Implement FTIR or UV-Vis monitoring for real-time quality control.
  • Statistical modeling : Response Surface Methodology (RSM) identifies critical parameters (e.g., temperature, pressure) for process robustness .

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